5-fluoro-2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, thiophene, and furan groups attached to a benzenesulfonamide core
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets of this compound .
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to receptors .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, such as those involved in inflammation and viral replication .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties, such as being readily absorbed and distributed throughout the body .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting viral replication or reducing inflammation .
Action Environment
Similar compounds have been found to be influenced by various environmental factors, such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzenesulfonyl chloride with an amine under basic conditions.
Introduction of the fluorine and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.
Attachment of the thiophene and furan groups: This step often involves cross-coupling reactions such as Suzuki-Miyaura coupling, where thiophene and furan boronic acids are coupled with the benzenesulfonamide core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
5-fluoro-2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique electronic properties of the thiophene and furan rings make this compound suitable for use in organic electronics and photovoltaic devices.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxybenzenesulfonamide: Lacks the thiophene and furan groups, making it less versatile in terms of electronic properties.
2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide: Lacks the fluorine group, which may reduce its binding affinity in medicinal applications.
5-fluoro-2-methoxy-N-(furan-2-yl)methylbenzenesulfonamide:
Uniqueness
The combination of fluorine, methoxy, thiophene, and furan groups in 5-fluoro-2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide makes it unique. This combination provides a balance of electronic properties, making it suitable for a wide range of applications in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S2/c1-21-14-6-4-11(17)9-16(14)24(19,20)18-10-12-5-7-13(22-12)15-3-2-8-23-15/h2-9,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUBHJDNFGXQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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